4-chloro-N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
4-CHLORO-N-(4-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a thiazole ring, a benzamide group, and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(4-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Attachment of the Benzamide Group: This can be done through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and minimal environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(4-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the thiazole or benzamide rings.
Scientific Research Applications
4-CHLORO-N-(4-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(4-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-CHLORO-N-(4-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZOIC ACID: Contains a carboxylic acid group instead of the amide, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of both the chlorine and difluorophenyl groups in 4-CHLORO-N-(4-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE contributes to its unique chemical properties, such as increased stability and specific reactivity patterns. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H12ClF2N3O2S |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
4-chloro-N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H12ClF2N3O2S/c19-11-3-1-10(2-4-11)17(26)24-18-23-13(9-27-18)8-16(25)22-12-5-6-14(20)15(21)7-12/h1-7,9H,8H2,(H,22,25)(H,23,24,26) |
InChI Key |
FBJXBCQJSUUHSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F)Cl |
Origin of Product |
United States |
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